molecular formula C15H14 B8738540 2-Phenylindan CAS No. 22253-11-8

2-Phenylindan

Cat. No.: B8738540
CAS No.: 22253-11-8
M. Wt: 194.27 g/mol
InChI Key: PZZIWXQGJNDBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylindan is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

22253-11-8

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C15H14/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-9,15H,10-11H2

InChI Key

PZZIWXQGJNDBRF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred two phase solution of dichloromethane (1 L) and 15% NaOH (750 mL) were added alpha, alpha,-di-bromo-o-xylene (100 g, 0.38 mol), benzyl cyanide (44.3 g, 0.38 mol) and benzyltriethylammonium chloride (17.2 g, 0.075 mol). The two phase solution was vigorously stirred at ambient temperature for 48 hours, at which time benzyl cyanide (20 g, 0.17 mol), benzyltriethylammonium chloride (9.0 g, 0.039 mol), and 15% NaOH (300 mL) were added. The mixture was stirred for an additional 48 hours. The reaction was poured into water (1 L) and extracted with ether (2.5 L). The organic solution was washed with water (3×1 L), brine (500 mL), dried over magnesium sulfate and the solvents evaporated. Vacuum distillation of the residue gave 42.6 g of 2,3-dihydro-2-phenyl-1H-indene- 2-carbontrile, bp 166°-168° C. (5 mm), Lit. bp 160°-180° C. ( 1 mm), as a colorless oil.
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
alpha,-di-bromo-o-xylene
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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